Comparative Synthetic Yield: 3,4-Diphenyl-1,3,4-thiadiazolidine vs. 3-Phenyl-1,3,4-thiadiazolidine
Under comparable reaction conditions, the cyclothiomethylation of 1,2-diphenylhydrazine to yield 3,4-diphenyl-1,3,4-thiadiazolidine proceeds with a 39% yield, whereas the analogous reaction with phenylhydrazine yields 3-phenyl-1,3,4-thiadiazolidine with a 35% yield [1]. This difference indicates a slight synthetic advantage for the diphenyl derivative under the specified alkaline conditions.
| Evidence Dimension | Synthetic Yield (%) |
|---|---|
| Target Compound Data | 39% |
| Comparator Or Baseline | 3-Phenyl-1,3,4-thiadiazolidine (35%) |
| Quantified Difference | +4 percentage points |
| Conditions | Reaction of 1,2-diphenylhydrazine vs. phenylhydrazine with CH₂O and H₂S in alkaline medium (BuONa) at 20-40°C for 3h [1] |
Why This Matters
A higher synthetic yield can translate to improved cost-efficiency and material availability for procurement when scaling up research or industrial processes.
- [1] Akhmetova, V.R., Nadyrgulova, G.R., Tyumkina, T.V. et al. Cyclothiomethylation of aryl hydrazines with formaldehyde and hydrogen sulfide. Russ Chem Bull 55, 1824–1834 (2006). View Source
